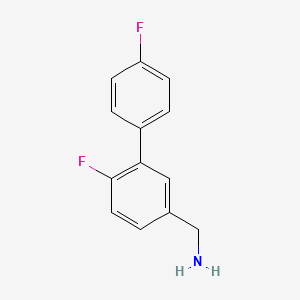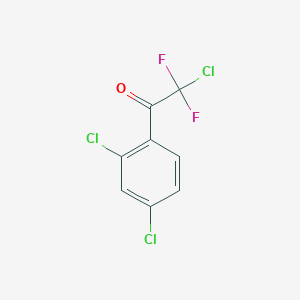
2-Chloro-1-(2,4-dichlorophenyl)-2,2-difluoroethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-1-(2,4-dichlorophenyl)-2,2-difluoroethanone is an organic compound with the molecular formula C8H4Cl3F2O It is a derivative of ethanone, characterized by the presence of chloro, dichlorophenyl, and difluoro substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-(2,4-dichlorophenyl)-2,2-difluoroethanone typically involves the reaction of 2,4-dichlorobenzoyl chloride with difluoroacetic acid in the presence of a chlorinating agent such as thionyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product.
Industrial Production Methods
The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reagent concentrations .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-1-(2,4-dichlorophenyl)-2,2-difluoroethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: Halogen atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used
Scientific Research Applications
2-Chloro-1-(2,4-dichlorophenyl)-2,2-difluoroethanone has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly antifungal agents.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-1-(2,4-dichlorophenyl)-2,2-difluoroethanone involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or disrupt cellular processes by binding to active sites or altering the structure of biomolecules. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-1-(2,4-dichlorophenyl)ethanone: A closely related compound with similar chemical properties but lacking the difluoro groups.
2-Chloro-1-(2,4-dichlorophenyl)ethanol: A reduced form of the compound with an alcohol functional group.
Uniqueness
2-Chloro-1-(2,4-dichlorophenyl)-2,2-difluoroethanone is unique due to the presence of both chloro and difluoro substituents, which confer distinct chemical reactivity and potential biological activity. The combination of these substituents makes it a valuable intermediate in the synthesis of various specialized compounds .
Properties
Molecular Formula |
C8H3Cl3F2O |
|---|---|
Molecular Weight |
259.5 g/mol |
IUPAC Name |
2-chloro-1-(2,4-dichlorophenyl)-2,2-difluoroethanone |
InChI |
InChI=1S/C8H3Cl3F2O/c9-4-1-2-5(6(10)3-4)7(14)8(11,12)13/h1-3H |
InChI Key |
NKENCNWOHRCZMF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C(=O)C(F)(F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


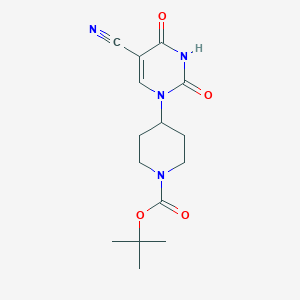
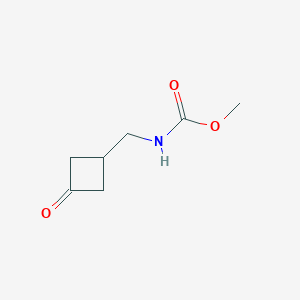
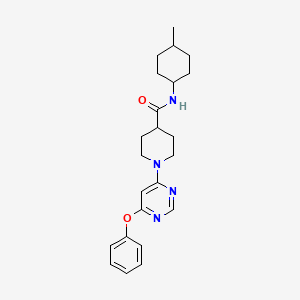

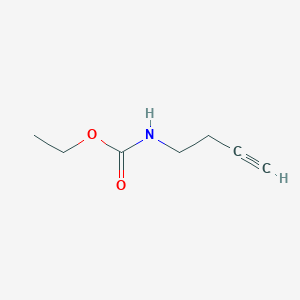
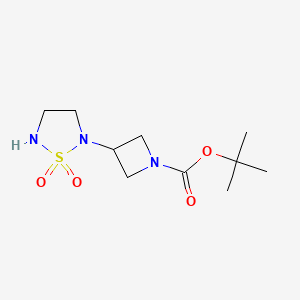
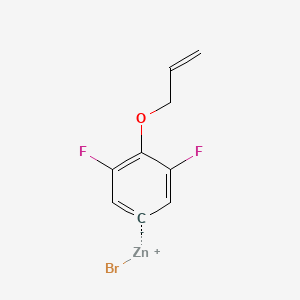
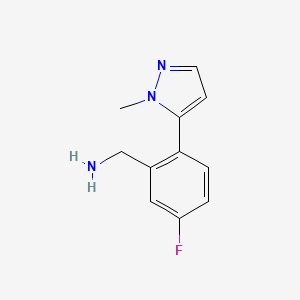
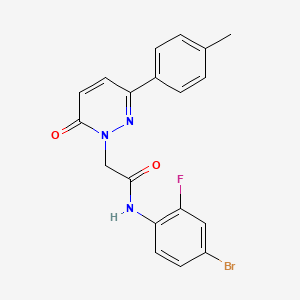
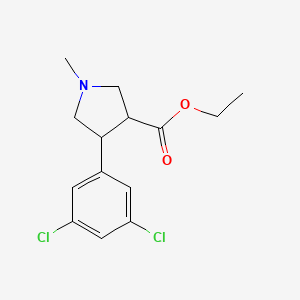
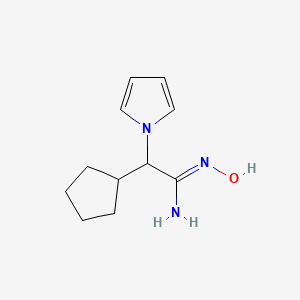
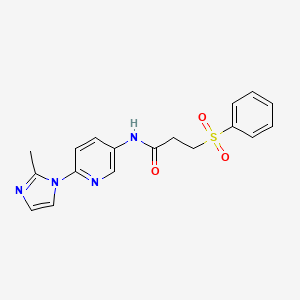
![4-Methyl-1-oxa-4,9-diazaspiro[5.5]undecan-5-one](/img/structure/B14871620.png)
